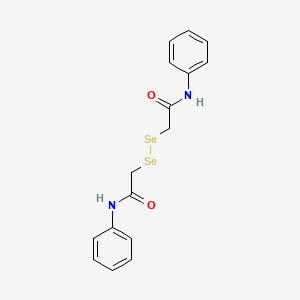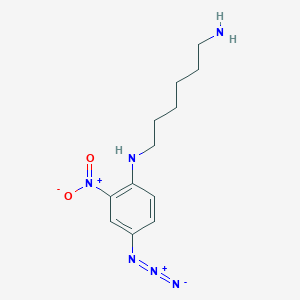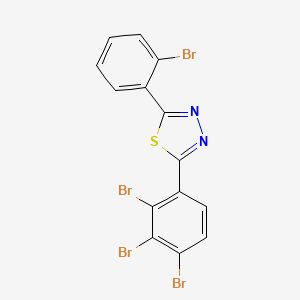
N-(Diethylcarbamoyl)-L-phenylalanine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(Diethylcarbamoyl)-L-phenylalanine is a compound that belongs to the class of carbamoyl derivatives It is characterized by the presence of a diethylcarbamoyl group attached to the amino acid L-phenylalanine
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(Diethylcarbamoyl)-L-phenylalanine typically involves the reaction of L-phenylalanine with diethylcarbamoyl chloride. The reaction is carried out in the presence of a base, such as pyridine, to facilitate the formation of the carbamoyl derivative. The reaction conditions generally include cooling the reaction mixture in an ice bath, followed by gradual addition of diethylcarbamoyl chloride. The mixture is then allowed to warm to room temperature and stirred for an extended period to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The reaction is typically carried out under nitrogen atmosphere to prevent moisture from affecting the reaction .
Análisis De Reacciones Químicas
Types of Reactions
N-(Diethylcarbamoyl)-L-phenylalanine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The diethylcarbamoyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various carbamoyl derivatives .
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, N-(Diethylcarbamoyl)-L-phenylalanine is used as a reagent in the synthesis of other compounds. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals .
Biology
In biological research, this compound is studied for its potential effects on cellular processes. It is used in experiments to understand its interaction with proteins and enzymes .
Medicine
Its derivatives are explored for their therapeutic properties .
Industry
In the industrial sector, this compound is used in the production of various chemicals and materials. It is a key intermediate in the manufacture of certain polymers and resins .
Mecanismo De Acción
The mechanism of action of N-(Diethylcarbamoyl)-L-phenylalanine involves its interaction with specific molecular targets. The compound binds to enzymes and proteins, altering their activity and function. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or chemical effects .
Comparación Con Compuestos Similares
Similar Compounds
N,N-Diethylcarbamoyl chloride: A related compound used in similar synthetic applications.
Dimethylcarbamoyl chloride: Another carbamoyl derivative with distinct chemical properties.
Uniqueness
N-(Diethylcarbamoyl)-L-phenylalanine is unique due to its specific structure, which combines the diethylcarbamoyl group with L-phenylalanine. This unique structure imparts distinct chemical and biological properties, making it valuable in various applications .
Propiedades
Número CAS |
63524-76-5 |
|---|---|
Fórmula molecular |
C14H20N2O3 |
Peso molecular |
264.32 g/mol |
Nombre IUPAC |
(2S)-2-(diethylcarbamoylamino)-3-phenylpropanoic acid |
InChI |
InChI=1S/C14H20N2O3/c1-3-16(4-2)14(19)15-12(13(17)18)10-11-8-6-5-7-9-11/h5-9,12H,3-4,10H2,1-2H3,(H,15,19)(H,17,18)/t12-/m0/s1 |
Clave InChI |
LBFOOEJBTGNJDX-LBPRGKRZSA-N |
SMILES isomérico |
CCN(CC)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O |
SMILES canónico |
CCN(CC)C(=O)NC(CC1=CC=CC=C1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{4-Chloro-2-[1-(phenylsulfanyl)butyl]phenyl}acetamide](/img/structure/B14499606.png)

![6-{2-[2,4-Bis(sulfanylidene)-1,3-thiazolidin-5-yl]hydrazinylidene}-4-nitrocyclohexa-2,4-dien-1-one](/img/structure/B14499623.png)

![3-[Diethyl(fluoro)silyl]propan-1-ol](/img/structure/B14499628.png)





![[(2S,6S)-2,6-dimethylmorpholin-4-yl]-(4-nitrophenyl)methanethione](/img/structure/B14499682.png)
![7,19,30-Trioxa-1,4,10,13,16,22,27,33-octaazabicyclo[11.11.11]pentatriacontane](/img/structure/B14499685.png)
![1,1'-(1,4-Phenylene)bis[(4-hydroxyphenyl)ethane-1,2-dione]](/img/structure/B14499690.png)
